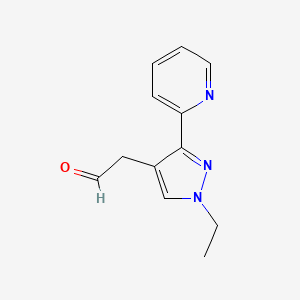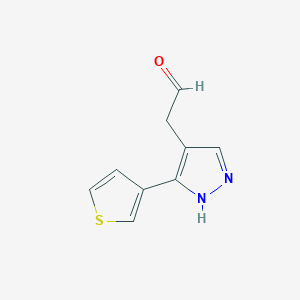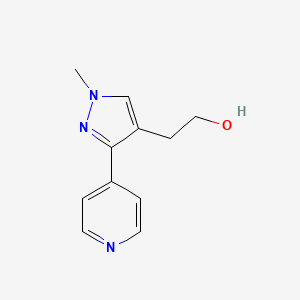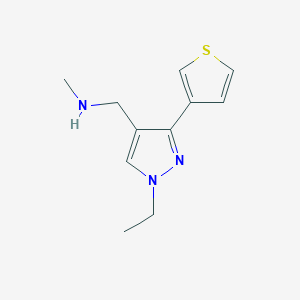
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a diazo compound with an appropriate dipolarophile in a 1,3-dipolar cycloaddition . The pyridine ring could be formed through a number of methods, including the Chichibabin synthesis .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole and pyridine rings. The pyrazole ring is known to participate in various chemical reactions, including cycloadditions, substitutions, and reductions . The pyridine ring is also reactive and can undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Asymmetric Transfer Hydrogenation Catalysis
A study by Magubane et al. (2017) involved compounds structurally related to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde in the synthesis of catalysts for asymmetric transfer hydrogenation (ATH) of ketones. Nickel (II) and Iron (II) complexes derived from related ligands showed moderate yields and conversions in the ATH process, underscoring the potential of pyrazole-pyridine derivatives in catalysis (Magubane et al., 2017).
Synthesis of Novel Heterocycles
Khalifa et al. (2017) reported the synthesis of novel pyrazole-pyridine derivatives, which were evaluated for their chemical structures and potential applications. Although the research did not directly mention the specific acetaldehyde derivative, it highlights the broader relevance of pyrazole-pyridine chemistry in creating novel compounds with possible pharmaceutical applications (Khalifa et al., 2017).
Antitumor Agents Development
Abdallah et al. (2017) synthesized a series of pyrazolylpyridines with the aim of evaluating them as anticancer agents. This study underscores the potential medicinal chemistry applications of pyrazole-pyridine derivatives, indicating their importance in developing new therapeutics (Abdallah et al., 2017).
Antimicrobial Activity Studies
Asif et al. (2021) explored the synthesis of pyrazole-pyridine derivatives and their evaluation as antibacterial agents. This research further exemplifies the significance of pyrazole and pyridine moieties in the development of new antimicrobial compounds, suggesting potential applications in combating microbial resistance (Asif et al., 2021).
Propriétés
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-9-10(6-8-16)12(14-15)11-5-3-4-7-13-11/h3-5,7-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNRTRGLAGTUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















